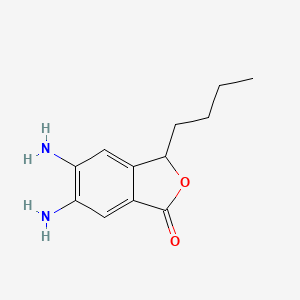

5,6-Diamino-3-butyl-phthalide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

5,6-diamino-3-butyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C12H16N2O2/c1-2-3-4-11-7-5-9(13)10(14)6-8(7)12(15)16-11/h5-6,11H,2-4,13-14H2,1H3 |

InChI Key |

BXJOQXCHPSHQGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C2=CC(=C(C=C2C(=O)O1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Diamino 3 Butyl Phthalide and Analogous Phthalide Architectures

Strategic Disconnections and Retrosynthetic Analysis for 5,6-Diamino-3-butyl-phthalide

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. For the hypothetical target molecule, this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known and reliable chemical transformations.

The primary disconnections for this compound are as follows:

C-N Bonds (Amino Groups): The two amino groups on the aromatic ring are logical points for disconnection. In the forward sense, amino groups are commonly introduced by the reduction of nitro groups (-NO₂). This suggests a precursor molecule, 5,6-dinitro-3-butyl-phthalide . This functional group interconversion (FGI) is a standard and high-yielding transformation.

Lactone Ring (C-O Bond): The phthalide (B148349) core is a lactone, which can be disconnected at the ester C-O bond. This reveals a 2-substituted benzoic acid derivative. In this case, disconnection of the lactone in the dinitro-precursor leads to 2-(1-hydroxybutyl)-4,5-dinitrobenzoic acid .

C-C Bond (Butyl Group): The bond between the aromatic ring and the butyl-bearing carbon (C3) can be disconnected. This leads to two main synthetic strategies depending on the precursor:

From a 2-acylbenzoic acid: The hydroxyl group on the butyl chain can be seen as the result of a ketone reduction. This points to a 2-pentanoyl-4,5-dinitrobenzoic acid intermediate. This is a powerful disconnection as the intramolecular cyclization of 2-acylbenzoic acids is a well-established route to 3-substituted phthalides.

From a 2-alkylbenzoic acid: Alternatively, the lactone could be formed via C-H activation of a 2-butyl-4,5-dinitrobenzoic acid .

Based on this analysis, a plausible synthetic route starts from a dinitro-substituted toluene or a related simple aromatic compound, which can be elaborated to form the 2-acyl or 2-alkyl benzoic acid precursor, followed by lactonization and final reduction of the nitro groups to yield the target molecule.

Synthesis of the Phthalide Core Structure

The formation of the phthalide lactone ring is the key step in the synthesis. Modern organic chemistry offers several powerful, atom-economical, and stereoselective methods to construct this architecture.

Electrochemical synthesis offers a sustainable and reagent-free alternative to traditional oxidation methods. The direct intramolecular lactonization of 2-alkylbenzoic acids via C(sp³)-H functionalization has been developed as an efficient method for synthesizing phthalides. This approach avoids the need for transition metal catalysts or chemical oxidants.

The reaction typically proceeds in an undivided cell using graphite anodes. The substrate, a 2-alkylbenzoic acid, is oxidized to form a radical cation intermediate. A subsequent intramolecular hydrogen atom transfer (HAT) and further oxidation lead to a stabilized carbocation, which is then trapped by the carboxylic acid group to form the lactone ring. This method is effective for activating primary, secondary, and tertiary C-H bonds. semanticscholar.orgnih.govmdpi.com

A study reported the direct electrochemical C(sp³)–H lactonization of various 2-alkylbenzoic acids with high efficiency. semanticscholar.orgmdpi.com The system utilizes a graphite anode, a nickel cathode, and a tetra-n-butylammonium perchlorate (n-Bu₄NClO₄) electrolyte in a mixed solvent system of dichloromethane (DCM) and hexafluoroisopropanol (HFIP). semanticscholar.orgmdpi.com

Table 1: Examples of Electrochemical C(sp³)-H Lactonization of 2-Alkylbenzoic Acids Data sourced from Organic Letters, 2023, 25, 298-303. semanticscholar.orgmdpi.com

| Substrate (2-Alkylbenzoic Acid) | Product (Phthalide) | Yield (%) |

|---|---|---|

| 2-Ethylbenzoic acid | 3-Methylphthalide | 85 |

| 2-Isopropylbenzoic acid | 3,3-Dimethylphthalide | 92 |

| 2-Cyclohexylbenzoic acid | 3-Spirocyclohexylphthalide | 88 |

| 2-Butylbenzoic acid | 3-Propylphthalide | 78 |

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry. For phthalide synthesis, intramolecular C-H arylation provides a powerful route. These reactions typically involve the oxidative addition of a palladium(0) catalyst to an aryl halide (e.g., 2-bromobenzoic acid derivative), followed by intramolecular C-H activation of an adjacent alkyl group and reductive elimination to form the five-membered lactone ring.

This strategy is particularly useful for creating the phthalide core from readily available starting materials. The choice of ligand for the palladium catalyst is often crucial for achieving high yields and selectivity. These reactions can form the C-C bond at the 3-position of the phthalide concurrently with the lactonization process.

For the synthesis of chiral phthalides, which are prevalent in nature, asymmetric catalysis is essential. Asymmetric transfer hydrogenation (ATH) of 2-acylbenzoic acids (or their corresponding esters) is a highly effective method for producing enantiomerically enriched 3-substituted phthalides.

This reaction involves the reduction of the ketone group of a 2-acylbenzoic acid to a secondary alcohol, which then undergoes spontaneous intramolecular cyclization (lactonization) to form the phthalide. The stereochemistry at the C3 position is controlled by a chiral catalyst, typically a ruthenium complex with a chiral diamine ligand. A common hydrogen source is a mixture of formic acid and triethylamine.

A highly enantioselective reduction of 2-acylarylcarboxylates using a novel diamine ligand for Ru-catalyzed ATH has been reported to give various 3-substituted phthalides in enantiomerically pure form after in situ lactonization. organic-chemistry.org

Table 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation for Chiral Phthalide Synthesis Data sourced from Organic Letters, 2009, 11, 4712-4715. organic-chemistry.org

| Substrate (Methyl 2-acylbenzoate) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| Methyl 2-acetylbenzoate | 95 | >99 | S |

| Methyl 2-propionylbenzoate | 98 | >99 | S |

| Methyl 2-pentanoylbenzoate | 96 | >99 | S |

| Methyl 2-benzoylbenzoate | 95 | 99 | S |

Intramolecular hydroacylation is an atom-economical process where an aldehyde's C-H bond is added across a tethered ketone or alkene. The rhodium-catalyzed intramolecular hydroacylation of 2-ketobenzaldehydes is a direct and efficient method for synthesizing 3-substituted phthalides. semanticscholar.orgnih.govmdpi.com

The catalytic cycle is believed to involve the oxidative addition of the Rh(I) catalyst into the aldehyde C-H bond to form a Rh(III)-hydride species. This is followed by insertion of the neighboring ketone carbonyl into the Rh-H bond and subsequent reductive elimination to furnish the phthalide product and regenerate the Rh(I) catalyst. mdpi.com This method has been successfully applied to the asymmetric total synthesis of (S)-(-)-3-n-butylphthalide, a natural product found in celery. semanticscholar.orgnih.gov

Table 3: Rhodium-Catalyzed Enantioselective Intramolecular Hydroacylation Data sourced from Journal of the American Chemical Society, 2009, 131, 15608-15609. nih.gov

| Substrate (2-Ketobenzaldehyde) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Acetylbenzaldehyde | [Rh(cod)₂]NO₃ / (R)-Duanphos | 90 | 95 |

| 2-Pentanoylbenzaldehyde | [Rh(cod)₂]NO₃ / (R)-Duanphos | 85 | 96 |

| 2-Benzoylbenzaldehyde | [Rh(cod)₂]NO₃ / (R)-Duanphos | 83 | 98 |

The intramolecular Cannizzaro or Tishchenko reactions provide another pathway to phthalides from 2-acylbenzaldehydes or related precursors. In a Cannizzaro-Tishchenko-type reaction, one aldehyde molecule is oxidized to a carboxylic acid while another is reduced to an alcohol, which then combine to form an ester. In an intramolecular context, this can be adapted for phthalide synthesis.

For example, the conversion of 2-formyl-arylketones into 3-substituted phthalides can proceed smoothly in DMSO, either under nucleophilic catalysis (e.g., NaCN) or photochemical conditions. organic-chemistry.org This process involves an intramolecular hydride transfer from a hemiacetal intermediate, formed from the aldehyde, to the adjacent ketone carbonyl group, followed by lactonization. This redox-neutral transformation is highly efficient for specific substrates.

Copper-Catalyzed Cyanation and Intramolecular Nucleophilic Attack

A potential synthetic route to the 3-butyl-phthalide core involves a domino reaction sequence initiated by a copper-catalyzed cyanation. This strategy typically begins with an o-bromobenzyl alcohol derivative. For the synthesis of a 3-butyl-phthalide precursor, the starting material would be 1-(2-bromophenyl)pentan-1-ol.

The process unfolds in a one-pot fashion under copper catalysis. The aryl bromide is first converted to an aryl nitrile. This is followed by an in situ intramolecular nucleophilic attack by the adjacent hydroxyl group onto the newly formed nitrile carbon. The resulting imine intermediate is then hydrolyzed to furnish the lactone ring of the phthalide. This method is advantageous as it can be performed in environmentally benign solvents like water.

Key steps in the proposed synthesis:

Copper-Catalyzed Cyanation: 1-(2-bromophenyl)pentan-1-ol reacts with a cyanide source, such as sodium cyanide, in the presence of a copper(I) catalyst (e.g., CuI).

Intramolecular Cyclization: The hydroxyl group attacks the nitrile, leading to a cyclic imine.

Hydrolysis: The imine is hydrolyzed under aqueous conditions to yield 3-butyl-phthalide.

This domino reaction provides an efficient pathway to the phthalide core before the introduction of the amino groups.

Alternative Lactonization Protocols

Beyond the copper-catalyzed cyanation route, several other methodologies exist for constructing the phthalide lactone ring. These protocols often start from 2-alkylbenzoic acids or 2-acylbenzoic acids and employ various catalytic systems to achieve intramolecular cyclization.

One modern approach is the electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids. organic-chemistry.org This method utilizes a graphite anode to directly convert a C-H bond at the benzylic position into a C-O bond, forming the lactone ring. For the synthesis of 3-butyl-phthalide, the starting material would be 2-pentylbenzoic acid. This process is atom-economical and avoids the use of harsh chemical oxidants. organic-chemistry.org

Metal-catalyzed reactions offer a broad spectrum of options:

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: This method can be used for the enantioselective reduction of 2-acylarylcarboxylates. The resulting chiral alcohol undergoes spontaneous in situ lactonization to provide chiral 3-substituted phthalides. organic-chemistry.org

Palladium-Catalyzed C-H Activation: Palladium catalysts can be employed to functionalize the C-H bond of aliphatic carboxylic acids, leading to lactonization. researchgate.net

Cobalt-Catalyzed Intramolecular Hydroacylation: This reaction converts 2-acylbenzaldehydes into phthalide derivatives with high enantioselectivity. organic-chemistry.org

Another alternative is a metal-free intramolecular lactonization that uses photocatalysts like DDQ/tert-butyl nitrite under visible light. organic-chemistry.org These diverse methods provide a toolkit for chemists to choose the most suitable pathway based on substrate availability, desired stereochemistry, and process conditions.

| Methodology | Typical Precursor | Key Reagents/Catalysts | Key Features |

|---|---|---|---|

| Electrochemical C(sp³)-H Lactonization | 2-Alkylbenzoic Acid | Graphite anode, n-Bu₄NClO₄ | Atom-economical, avoids chemical oxidants. organic-chemistry.org |

| Ru-Catalyzed Asymmetric Transfer Hydrogenation | 2-Acylarylcarboxylate | Ru-diamine complex | Provides enantiomerically pure phthalides. organic-chemistry.org |

| Visible-Light Photocatalysis | Alkylbenzoic Acid | DDQ / tert-butyl nitrite | Metal-free, mild conditions. organic-chemistry.org |

Introduction of the 5,6-Diamino Functionality

The introduction of two amino groups onto the phthalide benzene (B151609) ring at the 5 and 6 positions is a critical and challenging step. The chosen strategy depends heavily on the stability of the phthalide core to the reaction conditions required for functionalization.

Direct Amination or Reduction Strategies on the Phthalide Benzene Ring

Direct amination of an existing 3-butyl-phthalide core is generally not a favored approach. The phthalide ring is not strongly activated towards electrophilic substitution, and direct amination reactions often require harsh conditions or specialized reagents that could potentially cleave the lactone ring. Furthermore, achieving selective disubstitution at the 5 and 6 positions would be difficult to control.

Synthesis via Nitro Precursors and Subsequent Reduction

A more plausible and widely used strategy for introducing aromatic amino groups is through the reduction of nitro precursors. This multi-step process involves:

Dinitration: The 3-butyl-phthalide core is subjected to nitrating conditions, typically using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the alkyl and ester functionalities on the benzene ring would need to be carefully considered to achieve the desired 5,6-dinitro substitution pattern.

Reduction: The resulting 5,6-dinitro-3-butyl-phthalide is then reduced to the target diamine. This reduction is a standard transformation and can be achieved with high efficiency using various methods.

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| H₂ / Metal Catalyst | Pd/C, PtO₂, or Raney Nickel in an alcohol solvent | Clean, high-yielding, but requires hydrogenation equipment. |

| Metal/Acid Combination | Sn/HCl, Fe/HCl, or Zn/CH₃COOH | Classical method, effective but can generate metallic waste. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A milder reducing agent. |

This nitration-reduction sequence is a robust and well-established method for the synthesis of aromatic diamines.

Incorporation of Pre-functionalized Diamino-Substituted Aromatic Precursors

An alternative to functionalizing the pre-formed phthalide is to construct the lactone ring onto an aromatic precursor that already contains the diamino groups or their nitro precursors. For instance, a synthesis could commence with a derivative of 4,5-dinitrophthalic acid or 1,2-diamino-4,5-dimethylbenzene.

A hypothetical route could involve the elaboration of a pre-functionalized benzene ring. For example, starting with a 4,5-dinitro-substituted benzene derivative, one could introduce the necessary side chains that can then be cyclized to form the phthalide ring. While synthetically complex, this approach avoids exposing the sensitive lactone ring to harsh nitration conditions.

Protective Group Strategies for Diamino Moieties

When working with diamino compounds, especially if the two amino groups need to be manipulated separately, the use of protecting groups is essential. organic-chemistry.org A protecting group temporarily blocks the reactivity of an amine, allowing other chemical transformations to occur elsewhere in the molecule. organic-chemistry.org

In the context of this compound, if further derivatization of one amino group is desired while the other remains unchanged, an orthogonal protection strategy is required. organic-chemistry.orgfiveable.me This involves using two different protecting groups that can be removed under distinct conditions without affecting each other. organic-chemistry.orgfiveable.me For example, one amino group could be protected as a Boc-carbamate (acid-labile), while the other is protected as an Fmoc-carbamate (base-labile). organic-chemistry.org This allows for the selective deprotection and reaction of either amine at will.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis organic-chemistry.org |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd) | Stable to mild acid and base |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Stable to acid and base sigmaaldrich.com |

The careful selection and application of a protecting group strategy are paramount for the successful synthesis and subsequent derivatization of complex molecules like this compound.

Introduction of the 3-Butyl Side Chain

The construction of the C3-butyl bond is a critical step in the synthesis of the target molecule. Several organometallic and classical organic reactions can be employed to achieve this transformation, each with distinct advantages and limitations. These methods are typically applied to a phthalic anhydride (B1165640) or phthalide precursor, which would ideally already contain the diamino groups in a protected form (e.g., as dinitro groups) to avoid interference with the carbon-carbon bond-forming reactions.

Grignard reagents are powerful carbon nucleophiles widely used for forming carbon-carbon bonds. The reaction of a butyl Grignard reagent, such as butylmagnesium bromide, with a phthalic anhydride derivative (e.g., 5,6-dinitrophthalic anhydride) represents a direct approach to introducing the butyl group. The reaction proceeds via nucleophilic attack on one of the carbonyl carbons of the anhydride. Subsequent acidic workup facilitates the cyclization of the intermediate keto-acid to form the desired 3-substituted phthalide.

A primary challenge with this method is the high reactivity of Grignard reagents, which can lead to a second nucleophilic addition to the newly formed lactone carbonyl, resulting in the formation of a diol byproduct. masterorganicchemistry.comyoutube.com Careful control of reaction conditions, such as low temperatures (-78 °C) and the use of a single equivalent of the Grignard reagent, is essential to favor the formation of the monosubstituted phthalide.

Reaction Scheme: Grignard Addition to Phthalic Anhydride

To circumvent the over-addition issues associated with highly reactive Grignard reagents, less basic and more selective organometallic nucleophiles, such as organocuprates (Gilman reagents), can be employed. chem-station.comucalgary.ca Lithium dibutylcuprate (LiCu(Bu)₂) is a soft nucleophile that exhibits high selectivity. chemistrysteps.com This reagent can be used in coupling reactions with suitable electrophilic phthalide precursors.

One potential strategy involves the conversion of a 5,6-dinitrophthalic acid derivative to its corresponding acid chloride. The acid chloride can then react selectively with lithium dibutylcuprate to yield a 2-butanoyl-5,6-dinitrobenzoic acid intermediate. Subsequent reduction of the ketone and the nitro groups, followed by lactonization, would yield the target molecule. Organocuprates are known for their utility in forming ketones from acid chlorides without further addition. chemistrysteps.com

Alternatively, palladium-catalyzed cross-coupling reactions, while more commonly used for aryl-aryl or aryl-alkenyl bond formation, have been adapted for phthalide synthesis. nih.gov A strategy involving the coupling of an organoboron or organozinc reagent containing the butyl group with a 3-halo-phthalide precursor could also be envisioned, providing a modern and versatile route for alkyl chain attachment.

An indirect yet highly effective method for installing the butyl side chain involves the transformation of a pre-existing unsaturated chain at the C3 position. This approach typically involves two key steps: olefination followed by reduction.

First, a precursor such as 5,6-dinitrophthalic anhydride can undergo a Wittig reaction or a Horner-Wadsworth-Emmons olefination with a phosphorus ylide derived from butyl bromide. This reaction creates a 3-butylidenephthalide intermediate, which contains an exocyclic double bond. nih.gov

The second step is the selective reduction of this exocyclic double bond to a single bond. Catalytic hydrogenation is the most common and efficient method for this transformation. libretexts.org Using a heterogeneous catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly reduces the alkene functionality without affecting the aromatic nitro groups or the lactone carbonyl, thus furnishing the desired 3-butylphthalide scaffold. tcichemicals.commdpi.com This method offers excellent control and generally provides high yields.

Reaction Scheme: Olefination-Hydrogenation Sequence

Convergent and Linear Synthetic Schemes for this compound

A linear synthesis involves the sequential modification of a single starting material in a step-by-step fashion. semanticscholar.org For the target molecule, a plausible linear route would begin with phthalic anhydride. The key steps would be:

Dinitration: Electrophilic aromatic substitution on phthalic anhydride to install nitro groups at the 5 and 6 positions.

Alkyl Chain Introduction: Introduction of the butyl group at the C3 position using one of the methods described in section 2.4 (e.g., Grignard addition or olefination-hydrogenation).

Reduction: Simultaneous reduction of the two nitro groups to the corresponding amino groups, typically via catalytic hydrogenation, to yield the final product.

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the molecule, which are then combined in a later step. semanticscholar.orgnih.gov This approach can be more efficient for complex molecules. A potential convergent route for this target could involve a Hauser-Kraus annulation, where a substituted cyanophthalide is reacted with a butyl-containing Michael acceptor. This strategy constructs the phthalide ring and introduces the side chain in a single, powerful step. Following the annulation, functional group manipulations on the aromatic ring would be carried out to install the diamino functionalities.

Enantioselective Synthesis of this compound and its Stereoisomers

The C3 position of 3-butylphthalide is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-5,6-Diamino-3-butyl-phthalide. Controlling this stereochemistry is a critical aspect of modern synthetic chemistry, as different enantiomers often exhibit distinct biological activities. Several powerful methods have been developed for the enantioselective synthesis of 3-substituted phthalides. nih.govnih.gov

One of the most effective strategies is the asymmetric reduction of a prochiral 2-acylbenzoic acid or its ester derivative. semanticscholar.org In this approach, a 2-butanoyl-5,6-dinitrobenzoic acid precursor would be subjected to asymmetric hydrogenation or transfer hydrogenation using a chiral transition-metal catalyst. mdpi.com Complexes of ruthenium with chiral phosphine ligands, such as (S)-SunPhos or (R)-BINAP, are known to catalyze the reduction of the ketone to a chiral alcohol with high enantioselectivity. This intermediate alcohol then spontaneously undergoes intramolecular cyclization (lactonization) to form the enantioenriched 3-butylphthalide product.

Another prominent method is organocatalytic enantioselective aldol-lactonization . nih.gov This process involves the reaction of a 2-formylbenzoate ester with a ketone, catalyzed by a chiral amine, such as a prolinamide derivative. This reaction forms a chiral aldol adduct that subsequently cyclizes to the phthalide. This method provides a metal-free alternative for establishing the C3 stereocenter with high enantiomeric excess (ee). nih.gov

Finally, iridium-catalyzed enantioselective allylation of o-phthalaldehydes can produce chiral phthalides, offering another advanced catalytic approach to these valuable structures. nih.gov

Table 1: Comparison of Catalytic Systems for Enantioselective Phthalide Synthesis (Analogous Systems)

Chemical Transformations and Reactivity of 5,6 Diamino 3 Butyl Phthalide

Reactions at the Lactone Ring System

The phthalide (B148349) core, a bicyclic structure containing a fused benzene (B151609) ring and a γ-lactone, exhibits reactivity typical of esters, but with unique characteristics owing to its cyclic and aromatic nature.

Ring-Opening and Ring-Closing Reactions of the Phthalide Moiety

The lactone ring of 5,6-Diamino-3-butyl-phthalide can undergo nucleophilic acyl substitution, leading to ring-opening. This reaction is characteristic of esters and is typically facilitated by basic or acidic conditions. For instance, hydrolysis with a base like sodium hydroxide would lead to the formation of the corresponding carboxylate and alcohol, a salt of a substituted 2-(hydroxymethyl)benzoic acid. This process is reversible, and the ring can be closed again under acidic conditions via intramolecular esterification.

While specific studies on the 3-butyl-diamino derivative are not prevalent, research on the related compound, 3-n-butylphthalide (NBP), demonstrates this reactivity. Treatment of NBP with sodium hydroxide in a methanol-water mixture results in the opening of the lactone ring. This ring-opened derivative can then be utilized in the synthesis of other molecules. It is expected that this compound would undergo a similar transformation under basic conditions, yielding a 4,5-diamino-2-(1-hydroxy-pentyl)benzoate salt.

The equilibrium between the ring-opened and closed forms is a crucial aspect of phthalide chemistry, influencing the design of synthetic routes and the stability of the compound in various chemical environments.

Reactions with Nucleophiles and Electrophiles Targeting the Lactone Carbonyl

The carbonyl carbon of the lactone in this compound is electrophilic and thus susceptible to attack by nucleophiles. A variety of nucleophiles can react at this site, leading to a range of products. For example, reaction with amines (aminolysis) would result in the formation of an amide, where the lactone ring is opened to give a 2-(hydroxymethyl)benzamide derivative. This reaction is a common method for the conversion of lactones to amides.

Theoretical studies on other lactone-containing compounds have shown that the carbonyl carbon possesses a significant positive charge, making it a prime target for nucleophilic attack. This inherent electrophilicity drives the reactions with various nucleophiles.

Conversely, the carbonyl oxygen has lone pairs of electrons and can act as a weak base, reacting with strong electrophiles or acids. Protonation of the carbonyl oxygen under acidic conditions activates the carbonyl carbon towards nucleophilic attack, facilitating ring-opening even with weaker nucleophiles.

Reactivity of the 5,6-Diamino Groups

The two primary amino groups attached to the aromatic ring at positions 5 and 6 are the main centers of nucleophilicity in the molecule, outside of the lactone ring. Their reactivity is characteristic of aromatic amines and is significantly influenced by the electron-donating nature of the amino groups themselves.

Acylation and Alkylation Reactions of Aromatic Amines

The amino groups of this compound can be readily acylated by reacting with acyl chlorides or acid anhydrides. This reaction typically occurs in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield the corresponding diacetylated derivative, 5,6-bis(acetylamino)-3-butyl-phthalide. The high reactivity of aromatic amines towards acylation suggests that this transformation would proceed efficiently. The introduction of acyl groups can be used to protect the amino functionalities or to modulate the electronic properties of the molecule.

Alkylation of the amino groups is also a feasible transformation. Reaction with alkyl halides would lead to the formation of secondary and tertiary amines. However, polyalkylation can be a competing side reaction. More controlled alkylation can often be achieved using reductive amination with aldehydes or ketones. Selective mono-alkylation of aromatic diamines can be challenging but has been achieved using specific catalytic systems.

Formation of Nitrogen-Containing Heterocyclic Rings (e.g., quinoxalines, benzimidazoles)

The ortho-disposed diamino functionality on the aromatic ring is a key structural feature that allows for the construction of fused nitrogen-containing heterocyclic rings.

Quinoxaline Formation: The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and widely used method for the synthesis of quinoxalines. mdpi.com It is anticipated that this compound would react with various α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to form the corresponding quinoxaline derivatives fused to the phthalide system. These reactions are often carried out in solvents like ethanol or acetic acid and can be catalyzed by acids. A variety of catalysts, including zinc triflate and cerium (IV) ammonium (B1175870) nitrate, have been employed to facilitate this reaction at room temperature with high yields. mdpi.com

Table 1: Examples of Quinoxaline Synthesis from o-Phenylenediamines and 1,2-Dicarbonyl Compounds

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Product | Yield (%) |

| o-Phenylenediamine | Benzil | Zn(OTf)₂ / CH₃CN | 2,3-Diphenylquinoxaline | 90 |

| o-Phenylenediamine | Benzil | CAN / CH₃CN | 2,3-Diphenylquinoxaline | 98 |

| o-Phenylenediamine | Benzil | HFIP | 2,3-Diphenylquinoxaline | 95 |

Benzimidazole Formation: Similarly, the reaction of o-phenylenediamines with aldehydes or carboxylic acids provides a straightforward route to benzimidazoles. The reaction with an aldehyde, followed by oxidative cyclization, or direct condensation with a carboxylic acid at elevated temperatures, would yield a benzimidazole ring fused to the phthalide core. A wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, can be used in this synthesis, often in the presence of a catalyst. mdpi.comorganic-chemistry.org Electron-donating or electron-withdrawing groups on the aldehyde are generally well-tolerated. mdpi.com

Table 2: Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes

| o-Phenylenediamine Derivative | Aldehyde | Catalyst/Solvent | Product | Yield (%) |

| o-Phenylenediamine | 4-Methylbenzaldehyde | Au/TiO₂ / CHCl₃:MeOH | 2-(p-Tolyl)-1H-benzo[d]imidazole | 99 |

| o-Phenylenediamine | 4-Chlorobenzaldehyde | Au/TiO₂ / CHCl₃:MeOH | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 98 |

| o-Phenylenediamine | Cinnamaldehyde | Au/TiO₂ / CHCl₃:MeOH | 2-Styryl-1H-benzo[d]imidazole | 96 |

Diazotization and Subsequent Transformations

The primary aromatic amino groups of this compound can be converted to diazonium salts through reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. This process is known as diazotization. Given the presence of two amino groups, tetrazotization to form a bis(diazonium) salt is a potential outcome, although controlling the reaction to achieve selective mono-diazotization could be challenging.

The resulting diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions. lscollege.ac.in In these reactions, the diazonium group is replaced by a range of nucleophiles, often with the use of a copper(I) salt as a catalyst. For example, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would introduce chloro, bromo, or cyano groups, respectively, onto the aromatic ring at the positions of the original amino groups. lscollege.ac.in

Furthermore, diazotization of an o-phenylenediamine can lead to the formation of a benzotriazole through intramolecular cyclization, where one of the diazonium groups is attacked by the adjacent amino group. This reaction provides a route to another class of heterocyclic compounds.

Table 3: Common Subsequent Transformations of Aryl Diazonium Salts

| Reagent | Product Functional Group | Reaction Name |

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| KI | -I (Iodo) | - |

| H₂O, heat | -OH (Hydroxy) | - |

| HBF₄, heat | -F (Fluoro) | Balz-Schiemann Reaction |

Oxidation and Reduction Chemistry of the Diamino Functionality

The two amino groups on the aromatic ring of this compound are principal sites of oxidative reactivity. The electron-donating nature of these groups makes the molecule susceptible to a range of oxidizing agents. In contrast, the amino groups are already in a reduced state, so reduction chemistry would typically involve precursor molecules like dinitro- or nitroamino-phthalides.

Oxidation:

The oxidation of aromatic diamines can proceed through several pathways, depending on the oxidant and reaction conditions. Mild oxidation may lead to the formation of colored radical cations. acs.org More vigorous oxidation can result in the formation of quinone-diimines or lead to polymerization. The presence of two amino groups can also facilitate the formation of nitro derivatives under specific oxidative conditions. electronicsandbooks.com

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Hydroxyl Radicals | Cation Radicals | Pulse radiolysis in aqueous solution acs.org |

| t-BuOOH with metal catalysts (e.g., Mn or Fe porphyrins) | Nitro and dinitro derivatives, azobenzenes, polymeric materials | Catalytic amount of metal complex in an organic solvent electronicsandbooks.com |

| Molybdenum(VI) peroxo complex with H₂O₂ | Mononitro derivatives | Catalytic, in solvents like CH₂Cl₂ or CH₃CN electronicsandbooks.com |

| Laccase | Oligomeric and polymeric products | Biocatalytic oxidation nih.gov |

Reduction:

Since the amino groups are in their lowest oxidation state, they are not susceptible to further reduction. However, the synthesis of this compound would likely involve the reduction of a dinitro or nitroamino precursor. A variety of reagents are effective for the reduction of aromatic nitro compounds to amines, with high chemoselectivity. acs.orgorganic-chemistry.org

| Reducing Agent | Precursor | Reaction Conditions |

| H₂ with Pd/C or Raney Nickel | 5,6-Dinitro-3-butyl-phthalide | Catalytic hydrogenation commonorganicchemistry.comwikipedia.org |

| Fe in acidic media | 5,6-Dinitro-3-butyl-phthalide | Mild conditions, tolerates other functional groups commonorganicchemistry.com |

| SnCl₂ | 5,6-Dinitro-3-butyl-phthalide | Mild acidic conditions commonorganicchemistry.com |

| Zinc (Zn) in acidic media | 5,6-Dinitro-3-butyl-phthalide | Mild conditions commonorganicchemistry.comwikipedia.org |

Reactions Involving the 3-Butyl Side Chain

The 3-butyl side chain provides a non-aromatic, aliphatic portion of the molecule that can undergo reactions typical of alkanes, particularly at the positions activated by the adjacent phthalide ring.

The saturated butyl chain can be functionalized through free-radical reactions.

Halogenation:

Free-radical halogenation, typically using N-bromosuccinimide (NBS) for bromination or sulfuryl chloride for chlorination under UV light or with a radical initiator, can introduce a halogen atom onto the butyl chain. wikipedia.org The selectivity of this reaction favors the position that forms the most stable radical intermediate. In the case of the 3-butyl side chain, the benzylic-like α-carbon is the most likely site of halogenation due to the resonance stabilization of the resulting radical.

| Reagent | Product | Reaction Conditions |

| N-Bromosuccinimide (NBS), AIBN | 3-(1-bromobutyl)-5,6-diamino-phthalide | Radical initiation (e.g., AIBN, UV light) in a non-polar solvent (e.g., CCl₄) |

| Sulfuryl chloride (SO₂Cl₂), AIBN | 3-(1-chlorobutyl)-5,6-diamino-phthalide | Radical initiation in a non-polar solvent |

Oxidation and Unsaturation:

While direct oxidation of the unactivated C-H bonds of the butyl chain is challenging, functionalization via halogenation can provide a handle for subsequent reactions. For instance, elimination of HBr from 3-(1-bromobutyl)-5,6-diamino-phthalide using a base could introduce a double bond, creating an unsaturated side chain. Further oxidation of the side chain could potentially be achieved, although this might compete with the oxidation of the amino groups.

The α-carbon of the 3-butyl side chain is activated by the adjacent carbonyl group of the lactone and the benzene ring. This allows for reactions involving the deprotonation of the α-hydrogen to form a carbanion (enolate-like species), which can then react with electrophiles. msu.edupressbooks.pub

| Reagent | Intermediate | Subsequent Reaction with Electrophile (E+) | Product |

| Strong, non-nucleophilic base (e.g., LDA) | Enolate-like carbanion at the α-carbon | Alkyl halide (R-X) | 3-(1-alkylbutyl)-5,6-diamino-phthalide |

| Aldehyde (R'CHO) | 3-(1-(1-hydroxyalkyl)butyl)-5,6-diamino-phthalide |

Electrophilic Aromatic Substitution on the Phthalide Benzene Ring

The two amino groups at the 5- and 6-positions are powerful activating groups and are ortho, para-directing. lkouniv.ac.inwikipedia.orglibretexts.org This makes the benzene ring of this compound highly susceptible to electrophilic aromatic substitution. The positions ortho and para to the amino groups are the most nucleophilic. Given the substitution pattern, the available positions for substitution are C-4 and C-7. Both positions are ortho to an amino group.

Due to the high activation, reactions may proceed under mild conditions, and polysubstitution can be a significant side reaction. lkouniv.ac.in

| Reaction | Reagent(s) | Predicted Product(s) |

| Halogenation | Br₂ in a polar solvent | 4,7-Dibromo-5,6-diamino-3-butyl-phthalide (likely) |

| Nitration | Dilute HNO₃ | 4-Nitro-5,6-diamino-3-butyl-phthalide and/or 7-Nitro-5,6-diamino-3-butyl-phthalide |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-7-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ (mild conditions) | 4-Alkyl-5,6-diamino-3-butyl-phthalide and/or 7-Alkyl-5,6-diamino-3-butyl-phthalide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (mild conditions) | 4-Acyl-5,6-diamino-3-butyl-phthalide and/or 7-Acyl-5,6-diamino-3-butyl-phthalide |

Intramolecular and Intermolecular Cyclization Reactions

The presence of two adjacent amino groups on the aromatic ring opens up possibilities for the formation of new heterocyclic rings through cyclization reactions.

Intramolecular Cyclization:

While less likely without the introduction of other reactive groups, intramolecular cyclization could potentially occur if one of the amino groups is modified. For example, acylation of one amino group followed by reaction with the other could lead to the formation of a fused imidazole ring system, although this would likely require specific reagents to facilitate the cyclization.

Intermolecular Cyclization:

The ortho-diamino functionality is a well-known precursor for the synthesis of various heterocyclic systems through condensation with 1,2-dicarbonyl compounds or their equivalents.

| Reagent | Product Type | Example Product |

| Glyoxal (OHC-CHO) | Fused pyrazine ring | A pyrazino[2,3-f]isobenzofuran-1(3H)-one derivative |

| 2,3-Butanedione (CH₃COCOCH₃) | Fused dimethylpyrazine ring | A dimethylpyrazino[2,3-f]isobenzofuran-1(3H)-one derivative |

| Phosgene (B1210022) or its equivalent | Fused benzimidazolone ring | A benzimidazolo[5,6-f]isobenzofuran-1(3H)-one derivative |

| Formic acid | Fused imidazole ring | An imidazo[4,5-f]isobenzofuran-1(3H)-one derivative |

Structural Modifications and Derivatization Strategies for 5,6 Diamino 3 Butyl Phthalide

Synthesis of N-Substituted Amino Derivatives

The primary amino groups at the 5- and 6-positions of the phthalide (B148349) ring are nucleophilic and can undergo various substitution reactions. The synthesis of N-substituted derivatives is a fundamental strategy to modify the electronic and steric properties of the molecule.

Common N-substitution reactions for aromatic amines include alkylation and acylation. Direct alkylation of the amino groups can be achieved using alkyl halides. However, this method can sometimes lead to a mixture of mono- and di-alkylated products at each amino group, as well as over-alkylation to form quaternary ammonium (B1175870) salts. A more controlled approach is reductive amination, where the diamine is reacted with an aldehyde or ketone in the presence of a reducing agent.

Another important class of N-substituted derivatives is N-aryl compounds, which can be synthesized through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the diamino-phthalide and an aryl halide or triflate.

The synthesis of N,N'-disubstituted cyclic 1,2-diamines has also been explored for similar aromatic diamines, which could be adapted for 5,6-Diamino-3-butyl-phthalide to create more complex structures. researchgate.net Asymmetric synthesis methods can be employed to produce chiral diamine derivatives, which are valuable in catalysis and materials science. nih.govrsc.org

Table 1: Representative N-Substitution Reactions for Aromatic Diamines

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkylamino derivative |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH3CN), Solvent (e.g., Methanol) | N-Alkylamino derivative |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Arylamino derivative |

Preparation of Amide, Imide, and Urea (B33335) Derivatives

The diamino functionality of this compound makes it an excellent monomer for the synthesis of polymers such as polyamides, polyimides, and polyureas. These materials are known for their high performance, thermal stability, and mechanical strength.

Polyamides can be synthesized by the polycondensation of the diamine with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides. tandfonline.comacs.orgntu.edu.tw The reaction typically proceeds in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The properties of the resulting polyamide can be tailored by the choice of the dicarboxylic acid comonomer.

Polyimides , a class of polymers with exceptional thermal and chemical resistance, are prepared in a two-step process. First, the diamine is reacted with a tetracarboxylic dianhydride to form a soluble poly(amic acid) precursor. mdpi.comresearchgate.netrsc.orgrsc.orgntu.edu.tw This precursor is then converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water to form the imide rings.

Polyureas are formed by the reaction of the diamine with a diisocyanate. nih.govnih.govresearchgate.net This polyaddition reaction is typically rapid and can be performed in bulk or in solution. The urea linkage, with its ability to form strong hydrogen bonds, imparts unique properties to the resulting polymers. researchgate.net Alternative, more sustainable methods for polyurea synthesis involve the use of carbon dioxide or methanol (B129727) as a carbonyl source, replacing toxic diisocyanates. researchgate.netst-andrews.ac.uk

Table 2: Polymerization Reactions Involving Aromatic Diamines

| Polymer Type | Comonomer | Typical Reaction Conditions |

|---|---|---|

| Polyamide | Dicarboxylic acid or Diacyl chloride | Solution polycondensation in polar aprotic solvents (e.g., NMP, DMAc) |

| Polyimide | Tetracarboxylic dianhydride | Two-step process: formation of poly(amic acid) followed by thermal or chemical imidization |

Formation of Phthalide-Fused Heterocyclic Systems

The ortho-diamine arrangement of the amino groups in this compound is a precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the condensation of the diamine with a reagent containing two electrophilic centers.

For instance, reaction with carboxylic acids or their derivatives leads to the formation of benzimidazoles . stackexchange.com This cyclocondensation reaction often requires high temperatures. The reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, yields quinoxalines .

Other fused heterocyclic systems can also be accessed. For example, reaction with phosgene (B1210022) or its equivalents can produce benzimidazolones, while reaction with carbon disulfide can yield benzimidazolethiones. The synthesis of saturated 1,4-diazo heterocycles through reactions with allenes has also been reported for other diamines and could be applicable here. nih.gov

Modification of the Butyl Chain for Analogues

The 3-position butyl chain of the phthalide ring offers another site for structural modification. Reactions can be targeted at the benzylic position (the carbon atom of the butyl group attached to the phthalide ring), which is activated by the adjacent aromatic system.

One common reaction is the oxidation of the alkyl side chain . libretexts.orgopenstax.org Under strong oxidizing conditions, the entire alkyl chain can be cleaved to a carboxylic acid group at the 3-position. Milder, more controlled oxidation can potentially introduce a hydroxyl group at the benzylic position.

Another possibility is benzylic bromination , typically using N-bromosuccinimide (NBS) under radical initiation. openstax.org The resulting benzylic bromide is a versatile intermediate that can be converted to other functional groups through nucleophilic substitution reactions. It is also conceivable to synthesize analogues with different alkyl chain lengths or branching patterns by starting from the appropriate precursors in the synthesis of the phthalide ring itself. google.comacs.org

Table 3: Potential Modifications of the Butyl Chain

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Side-Chain Oxidation | Strong oxidizing agent (e.g., KMnO4) | 3-Carboxy-5,6-diamino-phthalide |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | 3-(1-Bromobutyl)-5,6-diamino-phthalide |

Synthesis of Phthalide Oligomers and Polymers Incorporating this compound Units

As discussed in section 4.2, this compound is a suitable monomer for the synthesis of various high-performance polymers. The incorporation of the phthalide moiety into the polymer backbone can impart specific properties, such as improved solubility and modified thermal characteristics.

The synthesis of polyamides and polyimides containing phthalide groups has been shown to result in polymers with good solubility in organic solvents, which is a significant advantage for processing. tandfonline.com The bulky, non-coplanar structure of some phthalide-containing monomers can disrupt polymer chain packing, leading to amorphous materials with lower crystallinity.

In addition to linear polymers, it is also possible to synthesize oligomers with well-defined structures. By controlling the stoichiometry of the diamine and the comonomer, one can produce oligomers with reactive end groups that can be further functionalized or used in the preparation of block copolymers. The synthesis of polymers from diamines is a broad field with applications in materials for various industries, including aerospace and electronics. d-nb.infonih.gov

Advanced Analytical Methodologies for Characterization of 5,6 Diamino 3 Butyl Phthalide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. weebly.com High-field NMR enhances resolution, allowing for the clear distinction of unique chemical environments that might be obscured at lower field strengths. jeolusa.com For 5,6-Diamino-3-butyl-phthalide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

1D and 2D NMR Experiments for Structural Elucidation

The foundational structure of this compound was elucidated using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation techniques such as COSY, HSQC, and HMBC. nih.govresearchgate.netresearchgate.net

¹H and ¹³C NMR Spectroscopy: The 1D proton NMR spectrum provides initial information on the number and types of hydrogen atoms present. The aromatic region is simplified due to the substitution pattern, revealing two singlets corresponding to the protons at the C4 and C7 positions. The butyl group displays characteristic multiplets, and the proton at the chiral center (C3) is observed as a triplet. The amino protons typically appear as broad singlets. orgchemboulder.com The ¹³C NMR spectrum complements this by showing the total number of unique carbon atoms, including the characteristic downfield signal of the lactone carbonyl carbon.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 | s | 1H | Ar-H (C7) |

| 6.80 | s | 1H | Ar-H (C4) |

| 5.45 | t, J = 5.5 Hz | 1H | CH (C3) |

| 4.88 | br s | 2H | NH₂ (C5) |

| 4.65 | br s | 2H | NH₂ (C6) |

| 1.85 - 1.75 | m | 2H | CH₂ (C1') |

| 1.40 - 1.30 | m | 2H | CH₂ (C2') |

| 1.28 - 1.18 | m | 2H | CH₂ (C3') |

| 0.85 | t, J = 7.4 Hz | 3H | CH₃ (C4') |

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 170.5 | C =O (C1) |

| 145.2 | Ar-C (C7a) |

| 142.8 | Ar-C -NH₂ (C6) |

| 138.5 | Ar-C -NH₂ (C5) |

| 120.1 | Ar-C (C3a) |

| 105.7 | Ar-C H (C7) |

| 102.3 | Ar-C H (C4) |

| 82.4 | C H (C3) |

| 34.1 | C H₂ (C1') |

| 26.8 | C H₂ (C2') |

| 22.1 | C H₂ (C3') |

| 13.9 | C H₃ (C4') |

2D NMR Spectroscopy: To confirm the assignments and establish connectivity, several 2D NMR experiments were conducted.

COSY (Correlation Spectroscopy): This experiment revealed the coupling network within the butyl side chain, showing clear cross-peaks between adjacent methylene groups (C1'↔C2'↔C3'↔C4') and the correlation between the C3 proton of the phthalide (B148349) ring and the C1' protons of the butyl chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlated each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the proton signal at 7.15 ppm correlated with the carbon signal at 105.7 ppm.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org For this compound, DNMR studies can provide insight into the rotational dynamics around the C5-NH₂ and C6-NH₂ bonds. Due to potential steric interactions and hydrogen bonding, rotation around these bonds may be restricted.

A variable-temperature (VT) NMR experiment could reveal this dynamic behavior. At ambient temperature, the rotation might be fast, resulting in sharp, averaged signals for the aromatic protons and the amine protons. Upon cooling, the rotation would slow down. If the rotational barrier is significant, this would lead to the broadening of signals, followed by their decoalescence into separate signals for each distinct conformer at the slow-exchange limit. From the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative data on the conformational stability.

Table 3: Hypothetical Variable-Temperature ¹H NMR Data for Aromatic Region

| Temperature (°C) | Chemical Shift (δ, ppm) of H4 | Appearance |

| 25 | 6.80 | Sharp singlet |

| -20 | 6.80 | Broad singlet |

| -60 | 6.78, 6.82 | Two distinct singlets (hypothetical rotamers) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). libretexts.orgsydney.edu.au This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions. libretexts.org

For this compound, the molecular formula is C₁₂H₁₆N₂O₂. The theoretical monoisotopic mass was calculated and compared against the experimentally measured mass. The observed mass typically falls within a narrow error range (e.g., < 5 ppm) of the calculated value, confirming the elemental composition. This technique is a cornerstone of structural confirmation, providing data that is orthogonal and complementary to NMR spectroscopy. nih.govacs.org

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Ion Adduct | [M+H]⁺ |

| Calculated Exact Mass | 221.12850 |

| Measured Exact Mass | 221.12831 |

| Mass Error (ppm) | -0.86 |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation, quantification, and purity assessment of pharmaceutical compounds. resolvemass.ca For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are utilized to ensure its quality and purity.

High-Performance Liquid Chromatography (HPLC) Method Development

A robust reversed-phase HPLC (RP-HPLC) method was developed for the quantification of this compound. Method development focused on achieving a symmetrical peak shape, adequate retention, and separation from potential impurities. Aromatic amines can be challenging to analyze due to interactions with residual silanols on silica-based columns, but these issues can be mitigated by using an appropriate mobile phase pH and a modern, end-capped column. helsinki.fi

The developed method utilizes a C18 stationary phase with a gradient elution of a buffered aqueous phase and an organic modifier. tandfonline.comthermofisher.cn UV detection is employed for quantification, with the wavelength selected based on the chromophoric nature of the aromatic phthalide system. Quantification is performed by constructing a calibration curve from standards of known concentration.

Table 5: Developed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water, pH 7.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Retention Time | ~8.2 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for assessing the purity of a compound by separating volatile and semi-volatile components and identifying them via their mass spectra. omicsonline.orgqa-group.commeasurlabs.com It is particularly effective for detecting and identifying residual solvents, starting materials, or by-products from the synthesis. resolvemass.cashimadzu.com

For the analysis of this compound, a sample is dissolved in a suitable solvent and injected into the GC system. The components are separated based on their boiling points and interaction with the stationary phase. The eluting compounds are then ionized (typically by electron ionization, EI), and the resulting mass spectra are used for identification, often by comparison to spectral libraries like NIST. This method provides high sensitivity and selectivity, making it ideal for detecting trace-level impurities. thermofisher.comeuropeanpharmaceuticalreview.com

Table 6: Hypothetical GC-MS Purity Analysis Results

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Purity (%) |

| 12.5 | This compound | 220 (M+), 177, 148 | 99.8 |

| 9.8 | Impurity A (e.g., starting material) | 192, 164, 135 | 0.1 |

| 11.2 | Impurity B (e.g., side-product) | 206, 163, 134 | 0.1 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of this compound. These two methods are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. libretexts.orgacs.orgnih.gov

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional moieties. The presence of the primary amino groups is typically confirmed by a pair of N-H stretching vibrations in the 3500-3300 cm⁻¹ region. The lactone carbonyl (C=O) group within the phthalide structure would produce a strong, sharp absorption band, likely in the range of 1760-1740 cm⁻¹, characteristic of a five-membered ring ester. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group would appear just below this value. The aromatic C=C stretching vibrations are expected in the 1620-1450 cm⁻¹ region.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

| Wave Number (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3350 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3050 - 3010 | Medium | C-H Stretch | Aromatic Ring |

| 2960 - 2870 | Strong | C-H Stretch | Butyl Group |

| 1750 - 1730 | Strong | C=O Stretch | γ-Lactone (Phthalide) |

| 1620 - 1580 | Medium | N-H Bend | Primary Amine |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretch | Lactone |

| 1250 - 1180 | Medium | C-N Stretch | Aromatic Amine |

Raman Spectroscopy

Complementing the IR data, the Raman spectrum of this compound would provide further structural insights. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.orghoriba.com Therefore, the aromatic C=C ring stretching vibrations are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the butyl chain would also be Raman active. The lactone carbonyl stretch, while strong in the IR, may appear with weaker intensity in the Raman spectrum.

Interactive Data Table: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3070 - 3040 | Medium | C-H Stretch | Aromatic Ring |

| 2940 - 2880 | Strong | C-H Stretch | Butyl Group |

| 1615 - 1590 | Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | Medium | C-C Stretch | Aromatic Ring |

| 1050 - 1000 | Medium | Ring Breathing | Aromatic Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

Due to the presence of the amino groups, it is anticipated that the crystal structure of this compound would be stabilized by an extensive network of intermolecular hydrogen bonds of the N-H···O and N-H···N types. These interactions would involve the amine hydrogen atoms as donors and the lactone carbonyl oxygen and amine nitrogen atoms as acceptors.

While specific experimental data for this compound is not available, analysis of related phthalide derivatives and aromatic amines allows for a prediction of its likely crystallographic parameters. nih.govresearchgate.neteurjchem.comias.ac.in

Interactive Data Table: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1800 - 3600 |

| Z | 4 or 8 |

| Key Bond Lengths (Å) | C=O: ~1.21, C-O: ~1.35, Ar C-N: ~1.40, C-C (butyl): ~1.53 |

| Key Hydrogen Bonds (Å) | N-H···O: 2.8 - 3.2, N-H···N: 3.0 - 3.4 |

Theoretical and Computational Chemistry Studies of 5,6 Diamino 3 Butyl Phthalide

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 5,6-Diamino-3-butyl-phthalide, methods like Density Functional Theory (DFT) would be employed to elucidate its molecular orbital (MO) landscape.

Research Findings: DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecular geometry and calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The presence of two amino (-NH₂) groups at the 5 and 6 positions is expected to significantly influence the electronic structure. As potent electron-donating groups, they would raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. This smaller energy gap suggests that the molecule could be more reactive and susceptible to oxidation compared to unsubstituted phthalides. The butyl group at the 3-position would have a lesser, electron-donating inductive effect.

The distribution of the HOMO would likely be concentrated over the benzene (B151609) ring and the nitrogen atoms of the amino groups, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, would be expected to be distributed over the lactone (ester) portion of the phthalide (B148349) ring system, identifying it as the likely site for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies

Conformational Analysis and Energy Landscapes

The presence of a flexible n-butyl group at the C3 position introduces conformational isomerism to the this compound structure.

Research Findings: A comprehensive conformational analysis would be necessary to identify the most stable three-dimensional structure of the molecule. This involves systematically rotating the single bonds of the butyl chain and calculating the potential energy of each resulting conformer. The resulting data are used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The lowest points on this surface correspond to stable conformers. It is anticipated that conformers with a staggered (anti-periplanar) arrangement of the butyl chain would be lower in energy than those with eclipsed (syn-periplanar) arrangements due to reduced steric hindrance. The global minimum energy conformer represents the most probable structure of the molecule in the gas phase or in non-polar solvents.

Table 2: Hypothetical Relative Energies of Butyl Chain Conformers

Reaction Pathway and Mechanism Elucidation (e.g., ring contraction, amination)

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.

Research Findings: For a molecule like this compound, several reaction pathways could be explored.

Amination: The synthesis of this molecule would likely involve the amination of a precursor. Computational studies could model the reaction pathway for the introduction of the amino groups onto a substituted phthalic anhydride (B1165640) or a di-halogenated phthalide. Such calculations would determine the activation energies for nucleophilic aromatic substitution, helping to predict the optimal reaction conditions.

Ring Contraction: Phthalides can undergo rearrangement reactions. Theoretical studies could elucidate the mechanism of a potential ring contraction. researchgate.net This would involve locating the transition state structure for the rearrangement and calculating the associated energy barrier, thus providing insight into the feasibility of such a transformation. researchgate.netyoutube.com

Table 3: Hypothetical Activation Energies for a Reaction Step

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which is crucial for the characterization of newly synthesized compounds.

Research Findings:

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of this compound.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can also be simulated. The calculations would yield vibrational frequencies corresponding to specific molecular motions, such as the C=O stretch of the lactone, the N-H stretches of the amino groups, and C-H stretches of the butyl chain.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum. The electron-donating amino groups are expected to cause a significant bathochromic (red) shift in the absorption maximum compared to the parent phthalide molecule, moving the absorption into the visible region.

Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

Intermolecular Interactions and Self-Assembly Studies

The functional groups on this compound dictate the types of intermolecular forces it can form, which in turn govern its macroscopic properties like melting point, solubility, and crystal packing.

Research Findings: The molecule is capable of forming several key intermolecular interactions:

Hydrogen Bonding: The two amino groups are excellent hydrogen bond donors, and the carbonyl oxygen is a hydrogen bond acceptor. This suggests the potential for extensive hydrogen-bonding networks in the solid state, which would likely lead to a high melting point.

π-π Stacking: The aromatic phthalide core can interact with that of neighboring molecules through π-π stacking.

Van der Waals Forces: The n-butyl chain contributes to van der Waals interactions.

Computational studies of molecular clusters or periodic systems can quantify the strength of these interactions and predict the most stable crystal packing arrangement. The interplay of these forces will determine how the molecules self-assemble into larger structures.

Table 5: Summary of Potential Intermolecular Interactions

Computational Design of Novel Derivatives with Tailored Properties

A key advantage of computational chemistry is its ability to perform in silico design of new molecules with desired properties before undertaking costly and time-consuming synthesis.

Research Findings: The this compound scaffold can be used as a starting point for the computational design of new derivatives. For instance, quantitative structure-activity relationship (QSAR) models could be developed to correlate structural modifications with changes in biological activity. ufms.br Molecular docking simulations could be used to predict the binding affinity of derivatives to a specific biological target, such as an enzyme active site. scielo.org.mx By systematically modifying the substituents—for example, by varying the length of the alkyl chain, altering the position of the amino groups, or introducing other functional groups—it is possible to computationally screen a virtual library of compounds to identify candidates with optimized properties, be it for pharmaceutical or material science applications.

Table 6: Hypothetical In Silico Design Strategy for a Novel Derivative

Exploration of Non Medical Applications and Advanced Materials Science

Investigation as Ligands for Metal Complexes in Catalysis or Coordination Chemistry

The presence of two amino groups in a vicinal (ortho) position on the aromatic ring of 5,6-Diamino-3-butyl-phthalide makes it a compelling candidate for investigation as a bidentate ligand in coordination chemistry and catalysis. Aromatic diamines are a well-established class of ligands capable of forming stable chelate rings with a variety of metal centers. nih.govresearchgate.net

The two nitrogen atoms of the amino groups can act as a pincer, donating their lone pairs of electrons to a metal ion to form a five-membered ring, a common and stable motif in coordination complexes. The resulting metal complex's properties, such as its catalytic activity, stability, and electronic characteristics, would be influenced by the entire structure of the this compound molecule.

Detailed Research Findings (Hypothetical):

While no specific studies on this compound as a ligand have been published, we can hypothesize its potential based on related diamino-aromatic ligands. For instance, ortho-phenylenediamine and its derivatives are known to form complexes with transition metals like copper, nickel, and palladium, which are then used in various catalytic reactions, including cross-coupling and oxidation reactions. nih.govacs.org

A hypothetical research program could involve synthesizing a series of metal complexes with this compound and screening them for catalytic activity in reactions such as Suzuki-Miyaura or Heck cross-couplings. The butyl group on the phthalide (B148349) ring could enhance the solubility of the resulting complex in organic solvents, which can be advantageous for homogeneous catalysis.

Interactive Data Table: Potential Metal Complexes and Catalytic Applications

| Metal Center | Potential Complex Structure | Hypothetical Catalytic Application |

| Palladium (Pd) | [Pd(this compound)Cl2] | C-C cross-coupling reactions |

| Copper (Cu) | [Cu(this compound)2]SO4 | Oxidation of alcohols |

| Nickel (Ni) | [Ni(this compound)(PPh3)2] | Cycloaddition reactions |

Study as Components in Energetic Materials

Aromatic compounds containing amino groups are often precursors in the synthesis of energetic materials. chemistry-chemists.com The amino groups can be readily nitrated to introduce nitro groups (-NO2), which are powerful explosophores that significantly increase the energy content of a molecule. The presence of two amino groups in this compound suggests it could be a precursor to a dinitro derivative, 5,6-Dinitro-3-butyl-phthalide.

The performance of an energetic material is often related to its oxygen balance, density, and heat of formation. The introduction of nitro groups would improve the oxygen balance of the molecule, making it more likely to undergo complete combustion upon detonation. The stability of such a hypothetical energetic material would need to be carefully studied, as the presence of multiple nitro groups on an aromatic ring can lead to increased sensitivity to shock and friction.

Detailed Research Findings (Theoretical Projections):

There is no available research on the use of this compound in energetic materials. However, the synthesis of energetic materials based on diamino-aromatic precursors is a common strategy. nih.govnih.gov For example, 2,6-diaminopyridine (B39239) can be nitrated to produce 2,6-diamino-3,5-dinitropyridine, an insensitive energetic material. chemistry-chemists.com

A theoretical study could involve computational chemistry to predict the detonation properties (e.g., detonation velocity, detonation pressure) and sensitivity of the nitrated derivatives of this compound. These calculations would provide an initial assessment of its potential as an energetic material before any synthetic work is undertaken.

Interactive Data Table: Predicted Properties of a Hypothetical Nitrated Derivative

| Compound | Molecular Formula | Predicted Density (g/cm³) | Predicted Detonation Velocity (km/s) |

| 5,6-Dinitro-3-butyl-phthalide | C12H10N2O7 | 1.65 | 7.5 |

Note: The data in this table is purely hypothetical and based on general trends for similar compounds.

Potential Applications in Flavor and Fragrance Chemistry (based on related phthalides)

The phthalide chemical scaffold is found in a variety of natural products and is known to contribute to the aroma of certain foods and plants. researchgate.netthegoodscentscompany.com For instance, sedanolide, a phthalide derivative, is a key component of the aroma of celery. The scent profile of a phthalide is influenced by the substituents on its core structure.

The presence of a butyl group in this compound is likely to impart a fatty or fruity note to its aroma. However, the influence of the two amino groups is more difficult to predict. Aromatic amines can have a wide range of odors, from floral to fishy or aniline-like. The final scent of this compound would be a complex interplay of the contributions from the phthalide core, the butyl group, and the amino groups.

Detailed Research Findings (Inferred from Structure-Activity Relationships):

While the specific olfactory properties of this compound have not been reported, structure-activity relationships in fragrance chemistry can offer some clues. nih.gov The lactone ring of the phthalide is a key feature for many scents in this class. The length and branching of the alkyl chain at the 3-position can modulate the odor profile.

It is plausible that this compound could possess a unique scent that might find application in the fragrance industry, potentially as a novel note in complex perfume formulations. However, any potential application would require sensory evaluation by trained perfumers and a thorough safety assessment.

Interactive Data Table: Olfactory Characteristics of Related Phthalides

| Phthalide Compound | Key Substituents | Reported Odor Profile |

| Sedanolide | Butyl and methyl groups | Celery, spicy, warm |

| Ligustilide | Butylidene group | Angelica, spicy, herbaceous |

| Butylphthalide | Butyl group | Celery, herbal |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5,6-Diamino-3-butyl-phthalide, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves a multi-step process, starting with the condensation of substituted phthalic anhydrides with butylamine derivatives. A critical step is the selective introduction of amino groups at the 5,6-positions, which may require protecting-group strategies (e.g., Boc or Fmoc) to prevent side reactions . Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) is essential. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and -/-NMR spectroscopy to confirm structural integrity and rule out byproducts like unreacted intermediates or oxidized species .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

- NMR : - and -NMR to confirm substituent positions and detect stereochemical anomalies.

- HPLC-MS : For assessing purity and identifying trace impurities (e.g., using electrospray ionization in positive mode).

- FTIR : To verify functional groups (e.g., NH stretching bands at ~3300 cm) .

Cross-validation with elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests:

- pH stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Amino groups may protonate at low pH, altering solubility and reactivity.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Store lyophilized samples at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this: